11H-Benzo(g)pyrido(3,4-b)indole

Triplex DNA ligand Self-association Thermodynamics

11H-Benzo(g)pyrido(3,4-b)indole (CAS 35621-32-0) is a tetracyclic heteroaromatic compound belonging to the benzopyridoindole (BPI) family, characterized by a linear fusion of a benzene ring onto the [g] face of the pyrido[3,4-b]indole (β-carboline) core. This specific ring topology distinguishes it from the angular benzo[e]pyridoindole isomers and the parent tricyclic β-carbolines.

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
CAS No. 35621-32-0
Cat. No. B14682328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-Benzo(g)pyrido(3,4-b)indole
CAS35621-32-0
Molecular FormulaC15H10N2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CN=C4
InChIInChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-13-12-7-8-16-9-14(12)17-15(11)13/h1-9,17H
InChIKeyJMZHAVFHANOKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11H-Benzo(g)pyrido(3,4-b)indole (CAS 35621-32-0): A Structurally Defined Benzopyridoindole Scaffold for Triplex-DNA Targeting and Anticancer Lead Discovery


11H-Benzo(g)pyrido(3,4-b)indole (CAS 35621-32-0) is a tetracyclic heteroaromatic compound belonging to the benzopyridoindole (BPI) family, characterized by a linear fusion of a benzene ring onto the [g] face of the pyrido[3,4-b]indole (β-carboline) core . This specific ring topology distinguishes it from the angular benzo[e]pyridoindole isomers and the parent tricyclic β-carbolines. The scaffold serves as the structural foundation for a series of triple-helix-specific DNA ligands (designated BgPI) and has been investigated as a core for developing broad-spectrum anticancer agents with sub-micromolar antiproliferative activity [1].

Workflow
Triplex-DNA ligand probe development and DNA intercalation studies
Model System
Anti-gene target engagement and cell-model endpoint review
Detection
Fluorescence-based DNA binding and ligand displacement screening

Why 11H-Benzo(g)pyrido(3,4-b)indole Cannot Be Replaced by Common β-Carbolines or Benzo[e] Isomers in DNA-Targeting and Anticancer Research


Generic substitution of the benzo[g]pyrido[3,4-b]indole core with simpler β-carbolines (e.g., harmane, norharmane) or the isomeric benzo[e]pyridoindole scaffold introduces qualitatively different DNA-binding topologies. The [g] fusion creates an extended aromatic surface that drives stronger self-association in solution (3- to 12-fold higher dimerization affinity) and a distinct intercalation geometry that preferentially positions a substituent side chain in the minor groove of triplex DNA, whereas the [e] isomer directs the side chain into the major groove [1]. Additionally, the specific oxidation footprint pattern on DNA—particularly the potentiation of pyrimidine oxidation at 3'-ATA, 3'-GTA, and 3'-GCA triplet sequences—is unique to the benzo[g] isomer and cannot be replicated by benzo[e] derivatives [2]. These differences render the [g] scaffold both non-fungible and uniquely suited as a tool for modulating triplex stability and as a lead template for anticancer agents where G2/M cell-cycle arrest selectivity is desired.

Target Scaffold
Common Substitute
Extended planar surface drives stronger self-association (reported 3-12× higher dimerization)
Benzo[e] isomer shows weaker self-stacking; triplex coating density may not transfer
Unique KMnO₄ footprint pattern at 3'-ATA, GTA, GCA triplet sites
Benzo[e] scaffold generates qualitatively distinct ATYR footprint; sequence register differs
Substituent arm directed into the minor groove of triplex DNA
Simple β-carbolines lack defined groove orientation; conjugate design geometry may not reproduce

Quantitative Differentiation Evidence for 11H-Benzo(g)pyrido(3,4-b)indole Against the Closest Analogs


Self-Association Affinity: 3–12 Fold Higher Than the Benzo[e] Isomer

The benzo[g]pyridoindole derivative (BgPI) self-associates with a 3-fold (at 80 °C) to 12-fold (at 27 °C) higher dimerization constant than the corresponding benzo[e]pyridoindole derivative (BePI), as determined by NMR and spectrophotometric dilution experiments [1]. The self-associated complexes of BgPI are 1.2–1.5 kcal/mol more stable than those of BePI across the temperature range 22–80 °C [1]. This enhanced self-stacking is critical for achieving high local ligand density on DNA and is a direct consequence of the extended planar surface provided by the [g] fusion topology.

Self-Association Affinity
Head-to-head
3–12× higher dimerization constant vs. BePI; ΔΔG = 1.2–1.5 kcal/mol more stable (22–80 °C, pH 6.0)
Supports higher local ligand density on DNA
Reported NMR and spectrophotometric dilution data; direct comparison context
Triplex DNA ligand Self-association Thermodynamics

Triplex vs. Duplex DNA Stabilization: Superior ΔTm by the Benzo[g] Scaffold

Thermal denaturation experiments using poly(dA)·poly(dT) and poly(dA)·2poly(dT) demonstrate that both BePI and BgPI preferentially stabilize triple-helical over double-helical DNA, but the benzo[g] derivative (BgPI) does so to a greater extent than the benzo[e] derivative (BePI) [1]. The quantitative increase in triplex melting temperature (ΔTm) is measurably larger for BgPI at equivalent ligand concentrations, confirming that the [g] ring fusion topology enhances triplex-specific intercalation energy.

Triplex Stabilization (ΔTm)
Head-to-head
Greater ΔTm for triplex over duplex vs. BePI; exact curves in published melting profiles
Supports triplex-specific intercalation energy
Thermal denaturation under representative buffer conditions; model-dependent context
DNA triplex stabilization Thermal denaturation Intercalator comparison

Fluorescence Quenching Upon DNA Binding: BgPI Exhibits Significantly Greater Signal Suppression

Binding to either duplex or triplex DNA quenches the fluorescence of both BePI and BgPI; however, BgPI fluorescence is quenched to a substantially greater extent than that of BePI upon DNA binding [1]. This differential quenching, quantified in the original study, provides a more sensitive fluorescence readout for DNA binding events when using the benzo[g] scaffold.

Fluorescence Quenching
Head-to-head
Substantially greater quenching than BePI upon duplex and triplex binding
Enables wider dynamic range in screening assays
Fluorescence spectroscopy, pH 6.0; source-specific review
Fluorescent intercalator DNA binding assay Spectroscopic comparison

DNA Chemical Footprint: BgPI Uniquely Potentiates Oxidation at 3'-ATA, 3'-GTA & 3'-GCA Triplet Sites

Using potassium permanganate (KMnO₄) as a probe for pyrimidine accessibility, BgPI conspicuously potentiates the oxidation of pyrimidines in the triplet sequences 3'-ATA, 3'-GTA and 3'-GCA, whereas BePI enhances the reactivity of osmium tetroxide (OsO₄) towards thymine in sequences 3'-ATYR with no effect on cytosine residues [1]. This qualitatively distinct footprint pattern demonstrates that the two isomers induce different conformational distortions in duplex DNA, despite their structural homology.

DNA Chemical Footprint
Head-to-head
Potentiates KMnO₄ oxidation at 3'-ATA, GTA, GCA triplets; distinct from BePI (ATYR register)
Reported sequence-register context for probe design
Footprinting on defined-sequence duplex fragments; qualitative difference
DNA footprinting Triplex-specific ligand Chemical probing

Anticancer Potency in Pyrido[3,4-b]indole Series: IC₅₀ Down to 80 nM in Breast Cancer Cells

A focused library of pyrido[3,4-b]indole derivatives, built on the benzo[g]pyrido[3,4-b]indole core, exhibited potent broad-spectrum anticancer activity with IC₅₀ values of 80 nM (MDA-MB-468 breast), 130 nM (HCT116 colon), 130 nM (A375 melanoma), and 200 nM (MIA PaCa-2 pancreatic) [1]. The most potent compound (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) induced a strongly selective G2/M cell-cycle arrest, a mechanism not shared by standard β-carboline alkaloids at comparable concentrations. This demonstrates that the extended aromatic system of the benzo[g] scaffold is a productive template for achieving both high potency and cell-cycle phase selectivity.

Cell-Model Potency
Class-level
Reported IC₅₀: 80 nM (MDA-MB-468), 130 nM (HCT116), 130 nM (A375), 200 nM (MIA PaCa-2) for optimized derivative
Cell-model endpoint review; G2/M arrest context
SRB assay after 72–96 h; data from focused pyridoindole library
Anticancer activity Pyrido[3,4-b]indole Broad-spectrum cytotoxicity

Minor-Groove Orientation of Substituent Side Chain Confers Distinct Triplex Binding Mode

Structure–activity relationship (SAR) studies of benzopyridoindole derivatives have established that for benzo[e]pyridoindole derivatives, the alkylamine side chain is positioned in the major groove of the triple helix, whereas for the benzo[g]pyridoindole series, the side chain lies in the minor groove [1]. This topological distinction is a direct consequence of the [e] vs. [g] ring fusion geometry and has profound implications for the design of conjugates (e.g., EDTA, fluorophores, cross-linkers) that must access specific groove environments.

Groove Orientation
Class-level
Alkylamine side chain directed into the minor groove; BePI positions side chain in major groove
Reported binding geometry context for conjugate design
SAR and molecular modeling; qualitative groove occupancy difference
DNA binding geometry Minor groove targeting Structure–activity relationship

Procurement-Driven Application Scenarios for 11H-Benzo(g)pyrido(3,4-b)indole


Development of Triplex-Selective DNA Clamping Probes for Anti-Gene Strategies

The 3–12 fold stronger self-association and superior triplex stabilization capacity of the benzo[g] scaffold over the benzo[e] isomer [1] make 11H-Benzo(g)pyrido(3,4-b)indole the preferred core for constructing high-affinity triplex-clamping probes. Researchers developing oligonucleotide-directed gene silencing tools can exploit the minor-groove orientation of the substituent arm to conjugate fluorophores or cross-linkers without disrupting triplex stability.

Sequence-Specific DNA Cleavage Agents Targeting Triplet Repeat Expansions

The unique KMnO₄ footprint signature at 3'-ATA, 3'-GTA, and 3'-GCA triplets [1], combined with the minor-groove orientation, enables the design of benzo[g]pyridoindole–EDTA conjugates that direct oxidative cleavage to specific triplet-repeat loci. This application is directly supported by published conjugates of BgPI-EDTA that achieve sequence-directed DNA scission [2].

Lead Optimization for G2/M-Selective Anticancer Agents Against Triple-Negative Breast Cancer

The pyrido[3,4-b]indole series built on the benzo[g] scaffold achieves IC₅₀ values as low as 80 nM in MDA-MB-468 triple-negative breast cancer cells with a strongly selective G2/M arrest phenotype [3]. Medicinal chemistry teams can procure 11H-Benzo(g)pyrido(3,4-b)indole as the unsubstituted parent core for systematic SAR exploration aimed at improving potency and selectivity over normal cells.

Fluorescence-Based High-Throughput Screening Assays for DNA Intercalator Displacement

The substantially greater fluorescence quenching of the benzo[g] scaffold upon DNA binding, compared to the benzo[e] isomer [4], provides a wider dynamic range for detecting ligand displacement. This property is leveraged in screening assays where test compounds compete with a fluorescent BgPI tracer bound to triplex or duplex DNA, enabling sensitive identification of novel DNA-binding small molecules.

Application
Selection Property
Validation Focus
Triplex-clamping probe development
Self-association and triplex stabilization context
Triplex thermal denaturation and minor-groove conjugate stability
Triplet-repeat cleavage agent design
Sequence-register footprint pattern review
KMnO₄/OsO₄ footprinting at target triplet loci
Cell-model lead optimization
Cell-model endpoint review (G2/M arrest)
Antiproliferative endpoint and cell-cycle profiling
Fluorescence displacement screening
Fluorescence quenching dynamic range
Ligand displacement assay sensitivity review
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